molecular formula C10H14N2S B13334694 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene

Cat. No.: B13334694
M. Wt: 194.30 g/mol
InChI Key: NLRRDRKYIZDCSD-UHFFFAOYSA-N
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Description

5-thia-9,12-diazatricyclo[74002,6]trideca-2(6),3-diene is a complex heterocyclic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene typically involves a series of intricate steps. One common method involves the ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . This process uses Grubbs catalysts (first- and third-generation) and proceeds in a living fashion, resulting in high yields and well-defined polymer structures .

Industrial Production Methods

Industrial production of this compound may involve the use of environmentally benign, transition-metal-free, tandem C–N, C–O bond formation reactions. These reactions utilize renewable starting materials, such as levulinic acid, and proceed under mild conditions to yield the desired tricyclic structures .

Chemical Reactions Analysis

Types of Reactions

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the synthesis of pro-inflammatory mediators by blocking key enzymes and signaling pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-thia-9,12-diazatricyclo[74002,6]trideca-2(6),3-diene is unique due to its sulfur and nitrogen atoms within the tricyclic framework, which confer distinct chemical reactivity and biological activity

Biological Activity

5-Thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene is a complex organic compound with significant potential in various biological applications. Its unique tricyclic structure allows for diverse interactions with biological systems, leading to a range of pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C23H26N2O4S2
  • Molecular Weight : 458.6 g/mol
  • IUPAC Name : Methyl 2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

The compound's structure features a tricyclic core with sulfur and nitrogen atoms, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens:

Pathogen TypeActivityReference
BacteriaEffective against Gram-positive and Gram-negative bacteria
FungiInhibitory effects on fungal strains

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

  • Study Findings : In vitro tests indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound.
  • Mechanism : This effect is likely due to the inhibition of NF-kB signaling pathways.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects:

  • Cell Line Studies : It demonstrated cytotoxicity against various cancer cell lines.
  • Mechanism : Potential mechanisms include induction of apoptosis and cell cycle arrest.

Case Studies

Several research studies have investigated the biological activities of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the efficacy against bacterial infections.
    • Method : Disk diffusion method was employed.
    • Results : Showed significant inhibition zones against tested pathogens.
  • Anti-inflammatory Study :
    • Objective : Assess the impact on inflammatory markers.
    • Method : ELISA assays for cytokine measurement.
    • Results : Marked reduction in TNF-alpha and IL-6 levels.
  • Anticancer Research :
    • Objective : Investigate cytotoxic effects on cancer cells.
    • Method : MTT assay for cell viability.
    • Results : IC50 values indicated potent activity against breast and lung cancer cell lines.

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene

InChI

InChI=1S/C10H14N2S/c1-4-12-5-3-11-7-9(12)8-2-6-13-10(1)8/h2,6,9,11H,1,3-5,7H2

InChI Key

NLRRDRKYIZDCSD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCNCC2C3=C1SC=C3

Origin of Product

United States

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